molecular formula C8H13NO5 B13886451 dl-Aspartic acid, N-acetyl-, dimethyl ester

dl-Aspartic acid, N-acetyl-, dimethyl ester

Cat. No.: B13886451
M. Wt: 203.19 g/mol
InChI Key: VRPXVQSXUIFMKQ-UHFFFAOYSA-N
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Description

(S)-Dimethyl 2-acetamidosuccinate is an organic compound with the molecular formula C8H13NO5 It is a derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the alpha carbon is replaced by an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Dimethyl 2-acetamidosuccinate can be synthesized through several methods. One common approach involves the reaction of dimethyl succinate with acetamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. The use of a base, such as sodium hydroxide, can facilitate the reaction by deprotonating the acetamide, making it more nucleophilic.

Industrial Production Methods

In an industrial setting, the production of (S)-Dimethyl 2-acetamidosuccinate may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products. The use of high-purity starting materials and efficient purification techniques, such as crystallization or chromatography, is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-Dimethyl 2-acetamidosuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-Dimethyl 2-acetamidosuccinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical compounds.

    Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly those involving hydrolases that act on succinate derivatives.

    Medicine: Research into the pharmacological properties of (S)-Dimethyl 2-acetamidosuccinate and its derivatives may reveal potential therapeutic applications, such as enzyme inhibitors or drug delivery agents.

    Industry: The compound’s reactivity and functional groups make it useful in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-Dimethyl 2-acetamidosuccinate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes that recognize succinate derivatives, binding to the active site and either inhibiting or modifying the enzyme’s activity. The molecular targets and pathways involved can vary, but key interactions often involve hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    (S)-Diethyl 2-acetamidosuccinate: This compound is similar in structure but has ethyl groups instead of methyl groups. It may exhibit different reactivity and solubility properties.

    N-(2-acetamido)iminodiacetate: This compound has a similar acetamido group but a different overall structure, leading to different chemical and biological properties.

Uniqueness

(S)-Dimethyl 2-acetamidosuccinate is unique due to its specific combination of functional groups and stereochemistry. The presence of both ester and acetamido groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Its stereochemistry can also influence its interactions with biological molecules, potentially leading to unique biological activities.

Properties

IUPAC Name

dimethyl 2-acetamidobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-5(10)9-6(8(12)14-3)4-7(11)13-2/h6H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPXVQSXUIFMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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